
Apigenin-4'-|A-L-rhamnoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apigenin-4’-O-α-L-rhamnoside is a flavonoid glycoside derived from apigenin, a naturally occurring flavone found in many plants. This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, and antiviral properties . It has been studied for its potential therapeutic applications, particularly in the treatment of rheumatoid arthritis and hepatitis B .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Apigenin-4’-O-α-L-rhamnoside typically involves the glycosylation of apigenin with L-rhamnose. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which facilitate the transfer of the rhamnose moiety to apigenin under mild conditions . Chemical synthesis, on the other hand, may involve the use of rhamnosyl donors and catalysts to achieve the glycosylation reaction.
Industrial Production Methods: Industrial production of Apigenin-4’-O-α-L-rhamnoside can be scaled up using biotechnological approaches. Microbial fermentation using genetically engineered microorganisms that express the necessary glycosyltransferases is a common method. This approach allows for the efficient and cost-effective production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Apigenin-4’-O-α-L-rhamnoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride can be used for acetylation and benzoylation reactions, respectively.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Apigenin-4’-O-α-L-rhamnoside .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other bioactive flavonoids.
Industry: The compound is used in the formulation of dietary supplements and functional foods due to its antioxidant properties.
Wirkmechanismus
The mechanism of action of Apigenin-4’-O-α-L-rhamnoside involves the inhibition of key signaling pathways. For instance, it targets the MAPK signaling pathway, which plays a crucial role in the inflammatory response. By downregulating the expression of pro-inflammatory cytokines and matrix metalloproteinases, the compound exerts its anti-inflammatory effects . Additionally, its antiviral activity is attributed to the inhibition of viral replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Apigenin: The parent compound, known for its broad spectrum of biological activities.
Luteolin: Another flavonoid with similar anti-inflammatory and antioxidant properties.
Quercetin: A well-known flavonoid with potent antioxidant and anti-inflammatory effects.
Uniqueness: Apigenin-4’-O-α-L-rhamnoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, apigenin. This structural modification also contributes to its distinct biological activities, making it a valuable compound for therapeutic applications .
Eigenschaften
Molekularformel |
C21H20O9 |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O9/c1-9-18(25)19(26)20(27)21(28-9)29-12-4-2-10(3-5-12)15-8-14(24)17-13(23)6-11(22)7-16(17)30-15/h2-9,18-23,25-27H,1H3/t9-,18-,19+,20+,21-/m0/s1 |
InChI-Schlüssel |
RDBPZZVIYGFJKU-NNTGZONMSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


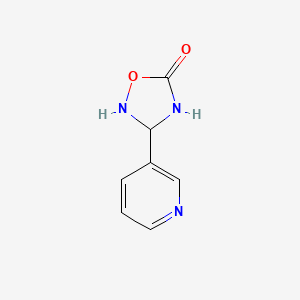
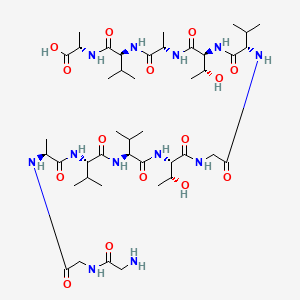

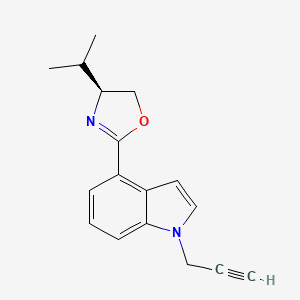

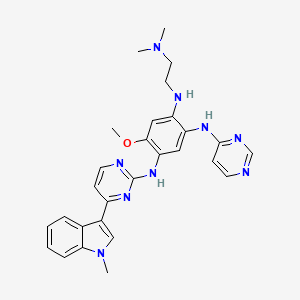
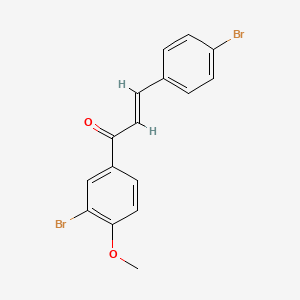
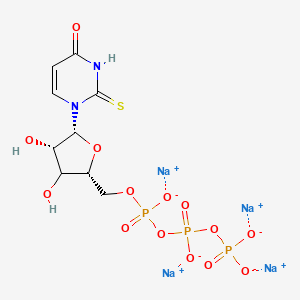
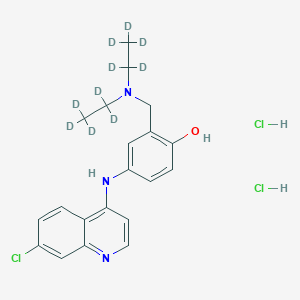

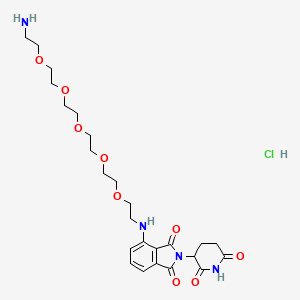
![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
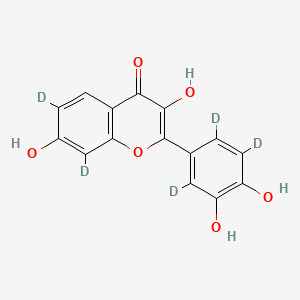
![6-[[2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidin-4-yl]amino]chromen-2-one](/img/structure/B12367702.png)
